Calciumdiiodid-Tetrahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

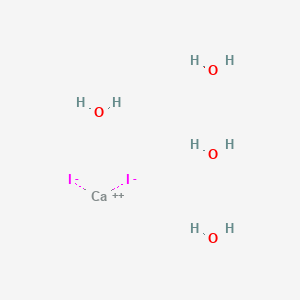

Calcium diiodide tetrahydrate: is an inorganic compound with the chemical formula CaI₂·4H₂O . It is a colorless to white crystalline solid that is highly soluble in water. This compound is a hydrated form of calcium iodide, where each calcium ion is coordinated with two iodide ions and four water molecules. Calcium diiodide tetrahydrate is used in various applications, including as a source of iodine in animal feed and in the synthesis of other chemical compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Calcium diiodide tetrahydrate is used as a reagent in various chemical syntheses, including the preparation of other iodide compounds and as a source of iodine in laboratory settings .

Biology and Medicine:

- In biological research, calcium iodide is used as a source of iodine, which is essential for thyroid function. It is also used in the formulation of certain pharmaceuticals .

Industry:

Wirkmechanismus

Target of Action

Calcium diiodide tetrahydrate, also known as calcium iodide tetrahydrate, is an ionic compound of calcium and iodine . The primary targets of this compound are the calcium-binding proteins (CBPs) in biological systems . These proteins control cytoplasmic calcium concentration and function as calcium transporters and sensors with regulatory potential .

Mode of Action

Calcium diiodide tetrahydrate dissociates in the body to release calcium ions (Ca2+) and iodide ions (I-). The calcium ions play a vital role in almost all biochemical signaling and physiological functions . They are involved in signal transduction pathways, muscle contractions, bone health, and signaling cascades . The iodide ions, on the other hand, are essential for thyroid hormone synthesis .

Biochemical Pathways

The calcium ions released from calcium diiodide tetrahydrate affect various biochemical pathways. They are crucial determinants of which signaling should be ‘turned on’ and/or 'turned off’ . For instance, they are involved in the regulation of intracellular calcium signaling, which is a tightly controlled process . Any disturbance in this signaling cascade can affect calcium homeostasis and lead to many pathological abnormalities .

Pharmacokinetics

A study on the pharmacokinetics of different calcium salts (calcium chloride, calcium acetate, and calcium ascorbate) in mice showed that the absorption of calcium was significantly different among the three salts . The absolute calcium bioavailability of calcium ascorbate and calcium acetate was 2.6 and 1.5-fold, respectively, greater than that of calcium chloride . This suggests that the bioavailability of calcium from calcium diiodide tetrahydrate might also vary.

Result of Action

The result of the action of calcium diiodide tetrahydrate is the increase in the levels of calcium and iodide ions in the body. The increase in calcium levels can affect various physiological functions, including muscle contraction, bone health, and cell signaling . The increase in iodide levels is essential for the synthesis of thyroid hormones .

Action Environment

The action of calcium diiodide tetrahydrate can be influenced by various environmental factors. For instance, it is highly soluble in water , which means its dissolution and subsequent absorption can be affected by the hydration status of the individual. Moreover, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This suggests that its stability and efficacy might be affected by the presence of these gases.

Biochemische Analyse

Biochemical Properties

Calcium diiodide tetrahydrate plays a significant role in biochemical reactions. It can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . It slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

Molecular Mechanism

The molecular mechanism of Calcium diiodide tetrahydrate is complex and involves several interactions at the molecular level. For instance, it can interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium diiodide tetrahydrate can change over time. It’s known that Calcium diiodide tetrahydrate slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially influence its long-term effects on cellular function.

Metabolic Pathways

Calcium diiodide tetrahydrate is involved in several metabolic pathways. For instance, it can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Reaction with Hydroiodic Acid:

- Calcium carbonate, calcium oxide, or calcium hydroxide can be treated with hydroiodic acid to produce calcium iodide. The reaction is as follows: [ \text{CaCO}_3 + 2\text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

- This reaction yields calcium iodide, which can then be crystallized to obtain the tetrahydrate form .

-

Reduction with Sodium Metal:

- Pure calcium can be isolated by reducing calcium iodide with sodium metal: [ \text{CaI}_2 + 2\text{Na} \rightarrow 2\text{NaI} + \text{Ca} ]

- This method is primarily used for producing pure calcium rather than calcium iodide tetrahydrate .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

- Calcium iodide can undergo oxidation in the presence of oxygen and carbon dioxide, leading to the formation of calcium carbonate and iodine: [ 2\text{CaI}_2 + 2\text{CO}_2 + \text{O}_2 \rightarrow 2\text{CaCO}_3 + 2\text{I}_2 ]

-

Reduction:

-

Substitution:

- Calcium iodide can react with other halides to form different calcium halides. For example, reacting with chlorine gas can produce calcium chloride and iodine: [ \text{CaI}_2 + \text{Cl}_2 \rightarrow \text{CaCl}_2 + \text{I}_2 ]

Common Reagents and Conditions:

- Common reagents include hydroiodic acid, sodium metal, and halogen gases. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products:

Vergleich Mit ähnlichen Verbindungen

Calcium chloride (CaCl₂): Similar in structure and properties, but contains chloride ions instead of iodide ions.

Calcium bromide (CaBr₂): Contains bromide ions and is used in similar applications as calcium iodide.

Magnesium iodide (MgI₂): Similar in that it contains iodide ions but has magnesium as the cation instead of calcium

Uniqueness:

- Calcium diiodide tetrahydrate is unique due to its specific combination of calcium and iodide ions, which imparts distinct chemical and physical properties. Its high solubility in water and ability to release iodine make it particularly valuable in applications requiring a readily available source of iodine .

Biologische Aktivität

Calcium diiodide tetrahydrate (CaI₂·4H₂O) is an inorganic compound notable for its potential biological activities and applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Calcium diiodide tetrahydrate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CaH₈I₂O₄ |

| Molecular Weight | 365.95 g/mol |

| Melting Point | 783 °C |

| Boiling Point | 1100 °C |

| Solubility | Soluble in water |

1. Antimicrobial Properties

Research has indicated that calcium diiodide exhibits significant antimicrobial activity against various pathogens. A study demonstrated that calcium diiodide can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes due to the ionic nature of iodine, which can lead to cell lysis.

2. Thyroid Function Modulation

Calcium diiodide is also known for its role in thyroid hormone synthesis. Iodine is a critical component of thyroid hormones, and calcium diiodide supplementation may help in preventing iodine deficiency disorders. A case study involving pregnant women showed that adequate iodine intake from calcium diiodide reduced the incidence of cretinism and severe goiter in newborns .

3. Toxicological Considerations

While calcium diiodide has beneficial applications, it also poses certain health risks. Chronic exposure can lead to iodism, characterized by symptoms such as salivation, nasal discharge, and skin rashes. Ingesting large amounts can cause gastrointestinal irritation . Notably, during pregnancy, excessive iodine intake from iodides has been linked to fetal death and developmental issues .

Case Study 1: Iodine Supplementation in Pregnancy

A study conducted on pregnant women supplemented with calcium diiodide revealed a significant decrease in the prevalence of iodine deficiency-related conditions. The researchers observed improved thyroid function tests among participants who received adequate iodine compared to those who did not.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of calcium diiodide, researchers found that topical application significantly reduced bacterial load in infected wounds compared to control groups treated with placebo. This suggests potential use in wound care management.

Research Findings

Recent studies have focused on the broader implications of calcium diiodide in health:

- Iodine Deficiency Disorders : A meta-analysis highlighted that iodine supplementation using calcium diiodide effectively reduces the risk of goiter and thyroid dysfunction across various populations .

- Antimicrobial Applications : Laboratory studies have confirmed that calcium diiodide's antimicrobial properties make it a candidate for developing new antiseptic formulations .

Eigenschaften

CAS-Nummer |

13640-62-5 |

|---|---|

Molekularformel |

CaH8I2O4 |

Molekulargewicht |

365.95 g/mol |

IUPAC-Name |

calcium;diiodide;tetrahydrate |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

InChI-Schlüssel |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Kanonische SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.